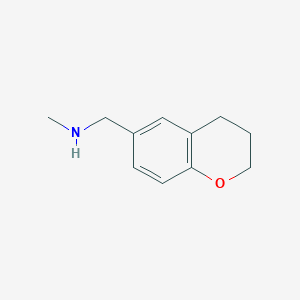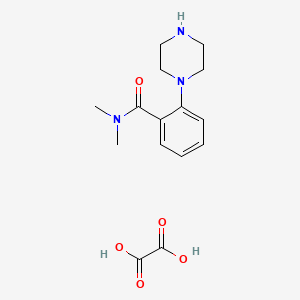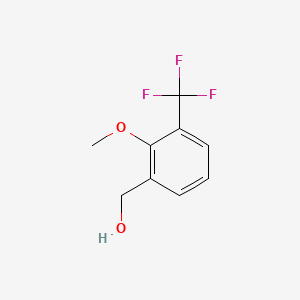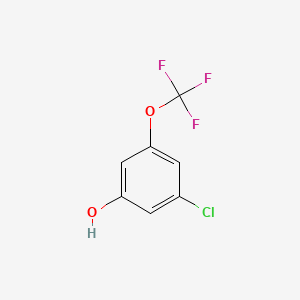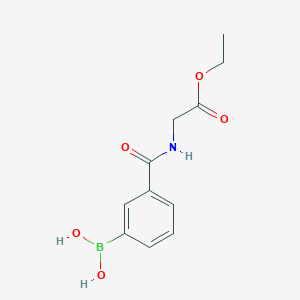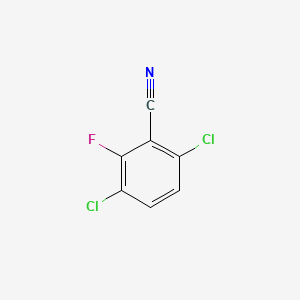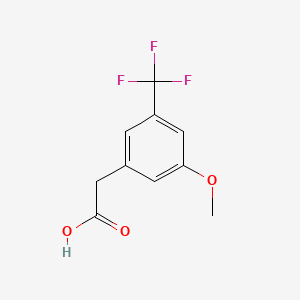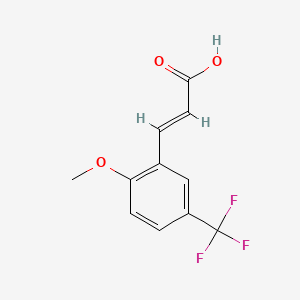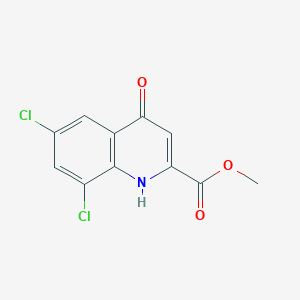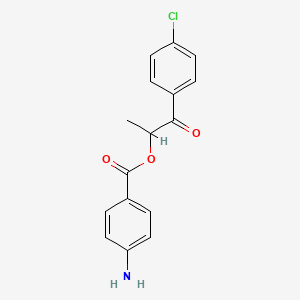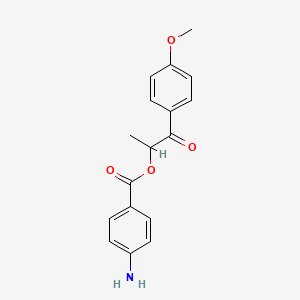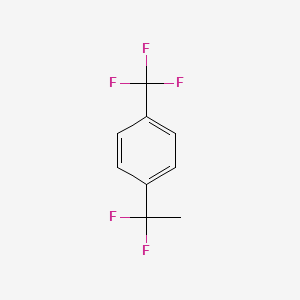
1-(1,1-ジフルオロエチル)-4-(トリフルオロメチル)ベンゼン
説明
1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H7F5 and its molecular weight is 210.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
プロテオミクス研究
この化合物は、プロテオミクス、つまりプロテオームとその機能の研究において使用されます。具体的には、タンパク質の同定と定量、その構造、機能、相互作用の理解に使用されます。 この化合物のフッ素化基などのユニークな特性により、質量分析に基づくプロテオミクスにおける検出感度を高めるためにタンパク質またはペプチドにラベルを付けるのに適しています .
有機合成
有機合成において、この分子はより複雑な分子を構築するためのビルディングブロックとして機能します。 そのトリフルオロメチル基は、標的分子にフッ素を導入するために特に価値があり、これらの化合物の化学的および物理的特性(安定性の向上や生物学的利用能など)を大幅に変化させる可能性があります .
医薬品化学
この化合物の構造は、新しい医薬品の開発における医薬品化学で役立ちます。 ジフルオロエチルとトリフルオロメチル基の存在は、潜在的な薬剤候補の代謝安定性を向上させ、酵素分解に対する耐性を高めることができます .
材料科学
材料科学において、「1-(1,1-ジフルオロエチル)-4-(トリフルオロメチル)ベンゼン」は、材料の表面特性を変更するために使用できます。 疎水性を付与することができ、これは撥水性コーティングの作成や、過酷な環境にさらされる材料の耐久性の向上に役立ちます .
農薬化学
この化合物は、農薬化学、特に農薬または除草剤の合成に用途が見いだされる可能性があります。 フッ素原子は、このような薬剤の選択性と効力を高め、環境への影響を最小限に抑えながら、害虫や雑草に対する効果的な保護を提供する可能性があります .
分析化学
分析化学では、さまざまなクロマトグラフィー技術における標準または参照化合物として使用できます。 その独特の化学的シグネチャーにより、複雑な混合物中の同様の化合物の正確な校正と定量が可能になります .
環境科学
この化合物の安定性と不活性により、環境輸送と分解の過程を研究するための候補となっています。 研究者は、さまざまな生態系におけるその移動と変換を追跡して、同様の有機汚染物質の運命を理解することができます .
フッ素化学研究
最後に、フッ素化学研究において重要な対象となっています。 科学者は、医薬品、農薬、先端材料など、多くの分野で不可欠なフッ素化合物の反応性と特性を探求しています .
作用機序
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation process, which this compound may be involved in, is a key transformation in the research and development of drugs, agrochemicals, and functional materials .
Result of Action
The introduction of a trifluoromethyl group onto aromatic rings is a significant transformation in medicinal chemistry and related fields .
生化学分析
Biochemical Properties
1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene plays a crucial role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its interaction with biological targets . This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the inhibition or modulation of enzyme activity, leading to altered metabolic pathways.
Cellular Effects
The effects of 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and receptors . This compound can act as an enzyme inhibitor or activator, depending on the specific target. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to reduced metabolism of specific substrates . Additionally, 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur. High doses of 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene can result in hepatotoxicity, nephrotoxicity, and other organ-specific toxicities.
Metabolic Pathways
1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites. Additionally, 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene can influence the activity of other metabolic enzymes, further impacting metabolic pathways.
Transport and Distribution
The transport and distribution of 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene within cells and tissues are facilitated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene can influence its biochemical activity and interactions with target biomolecules.
Subcellular Localization
The subcellular localization of 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can affect its interactions with enzymes, receptors, and other biomolecules, thereby modulating its biochemical effects.
特性
IUPAC Name |
1-(1,1-difluoroethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-8(10,11)6-2-4-7(5-3-6)9(12,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDOQCHYHYSMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



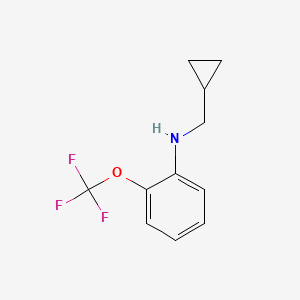
![4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1453381.png)
